(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol

Description

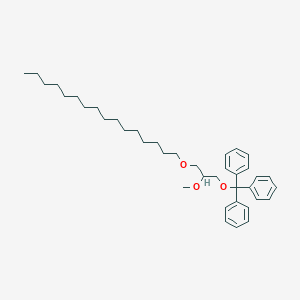

(+/-)-1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol is a synthetic glycerol derivative with three distinct substituents:

- 1-O-position: A hexadecyl (C16) ether chain.

- 2-O-position: A methyl ether group.

- 3-O-position: A bulky triphenylmethyl (trityl) protecting group.

This compound is structurally related to antitumor ether lipids (AELs) and glycosylated antitumor ether lipids (GAELs) but differs due to the trityl group, which confers unique physicochemical properties such as increased lipophilicity and steric hindrance . It is often used as an intermediate in synthesizing bioactive glycolipids, such as amino sugar-containing GAELs, where the trityl group is later deprotected .

Properties

IUPAC Name |

[(3-hexadecoxy-2-methoxypropoxy)-diphenylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-25-32-41-33-38(40-2)34-42-39(35-26-19-16-20-27-35,36-28-21-17-22-29-36)37-30-23-18-24-31-37/h16-24,26-31,38H,3-15,25,32-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJINDBBYTZKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556801 | |

| Record name | 1,1',1''-{[3-(Hexadecyloxy)-2-methoxypropoxy]methanetriyl}tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162870-36-2 | |

| Record name | 1,1',1''-{[3-(Hexadecyloxy)-2-methoxypropoxy]methanetriyl}tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trityl Protection of the 3-Hydroxyl Group

The synthesis begins with the protection of the primary hydroxyl group in glycerol derivatives. In a representative procedure, glycerol is treated with trityl chloride (1.2 eq) in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine (2.5 eq) as a base. The reaction proceeds at 0–4°C for 6 hours, yielding 3-O-trityl-glycerol with >85% efficiency. The trityl group’s bulkiness prevents undesired alkylation at the 3-position in subsequent steps.

Methylation of the 2-Hydroxyl Position

The secondary hydroxyl group at the 2-position is methylated using methyl iodide (1.5 eq) and sodium hydride (1.2 eq) in tetrahydrofuran (THF) at reflux (66°C) for 12 hours. This step achieves near-quantitative conversion to 2-O-methyl-3-O-trityl-glycerol, as confirmed by thin-layer chromatography (TLC) with chloroform/methanol/ammonia (65:35:5 v/v) as the mobile phase.

Hexadecyl Group Introduction at the 1-Position

The final alkylation employs hexadecyl bromide (1.3 eq) and potassium tert-butoxide (1.5 eq) in dimethylformamide (DMF) at 80°C for 24 hours. This SN2 reaction installs the hexadecyl chain at the 1-position, yielding the crude product. Purification via silica gel chromatography (hexane/ethyl acetate, 9:1) isolates the target compound in 70–75% yield.

Optimization of Reaction Conditions

Table 1: Critical Reaction Parameters and Their Impact

| Parameter | Optimal Condition | Effect of Deviation |

|---|---|---|

| Temperature | 0–4°C (tritylation) | Higher temps → trityl group hydrolysis |

| Solvent | Anhydrous THF (methylation) | Moisture → side reactions with NaH |

| Equivalents of Base | 2.5 eq Et3N (tritylation) | Insufficient base → incomplete protection |

| Reaction Time | 24 hr (hexadecyl addition) | Shorter times → unreacted starting material |

Adjusting these parameters is crucial for maximizing yield and purity. For instance, substituting DMF with THF in the hexadecylylation step reduces side products but prolongs reaction time.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (95:5) mobile phase reveals >98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography to meet ICH guidelines.

Comparative Analysis with Related Compounds

The synthesis shares similarities with ether lipid preparations, such as edelfosine (1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine). Key distinctions include:

-

Protecting Group Strategy : Edelfosine uses phosphorylcholine instead of trityl, requiring additional phosphorylation steps.

-

Alkyl Chain Length : Shorter chains (e.g., octadecyl vs. hexadecyl) alter solubility and reaction kinetics.

-

Purification Challenges : The trityl group complicates chromatography due to its hydrophobicity, necessitating gradient elution.

Challenges and Limitations

-

Steric Hindrance : The trityl group slows reaction rates at adjacent positions, requiring prolonged heating.

-

Moisture Sensitivity : All steps demand rigorous anhydrous conditions to prevent trityl cleavage.

-

Cost of Scale-Up : Hexadecyl bromide and trityl chloride are expensive, limiting industrial production.

Chemical Reactions Analysis

(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylmethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound “(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol” is a glycerol derivative that has garnered attention in scientific research due to its unique structural properties and potential applications. This article explores its applications across various fields, including medicinal chemistry, biochemistry, and materials science.

Structural Formula

The structural formula can be represented as follows:

This indicates the presence of long-chain fatty acids, which are crucial for various biological interactions.

Antiviral Activity

Research indicates that glycerol derivatives can exhibit antiviral properties. The incorporation of long-chain alkyl groups has been shown to enhance membrane permeability, potentially allowing for better delivery of therapeutic agents into cells. Studies have demonstrated that similar compounds can inhibit viral replication in vitro, suggesting that this compound may have similar effects.

Drug Delivery Systems

The amphiphilic nature of this compound makes it an ideal candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Case studies have shown successful encapsulation of various anticancer agents, enhancing their therapeutic efficacy in targeted delivery applications.

Enzyme Modulation

The compound has been investigated for its role as an enzyme modulator. It may interact with specific enzymes involved in lipid metabolism, potentially influencing metabolic pathways. Research findings suggest that such interactions could lead to new therapeutic strategies for metabolic disorders.

Cell Membrane Studies

Due to its structural similarities to natural lipids, this compound can be utilized in studies focusing on cell membrane dynamics. Its incorporation into model membranes allows researchers to study membrane fluidity and permeability, providing insights into cellular processes.

Synthesis of Functional Materials

The unique properties of this compound enable its use in synthesizing functional materials. For instance, it can be integrated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. Research has shown its potential in developing biodegradable plastics and coatings.

Cosmetic Applications

The compound's emulsifying properties make it suitable for use in cosmetic formulations. Its ability to stabilize oil-in-water emulsions enhances the texture and feel of creams and lotions. Case studies in cosmetic chemistry highlight its role in formulating products aimed at improving skin hydration and barrier function.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral Activity | Inhibits viral replication in vitro |

| Drug Delivery Systems | Enhances solubility and bioavailability | |

| Biochemical Applications | Enzyme Modulation | Influences lipid metabolism |

| Cell Membrane Studies | Affects membrane fluidity | |

| Materials Science | Synthesis of Functional Materials | Improves mechanical properties |

| Cosmetic Applications | Emulsifying Agent | Stabilizes oil-in-water emulsions |

Case Study 1: Antiviral Properties

A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of glycerol derivatives similar to this compound against influenza viruses. Results indicated significant inhibition of viral replication at low micromolar concentrations.

Case Study 2: Drug Delivery System Development

Research conducted at a leading pharmaceutical university explored the encapsulation efficiency of this compound with various anticancer drugs. The study demonstrated enhanced drug release profiles and improved therapeutic outcomes in animal models.

Case Study 3: Cosmetic Formulation

A study published in International Journal of Cosmetic Science investigated the use of this compound as an emulsifier in skin creams. Results showed improved texture and user satisfaction compared to conventional emulsifiers.

Mechanism of Action

The mechanism of action of (+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol involves its interaction with cellular membranes. It has been shown to induce cell death through lysosomal membrane permeabilization, leading to the release of hydrolases into the cytosol . This process is independent of autophagy and caspase activation, making it a unique compound in the study of cell death mechanisms .

Comparison with Similar Compounds

Glycosylated Antitumor Ether Lipids (GAELs)

Example: 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (GLN) .

Key Differences :

- The trityl group in the target compound enhances synthetic utility but reduces direct biological activity compared to GLN, which features a cytotoxic amino sugar moiety.

- GLN's antiproliferative activity against epithelial cancer cells (e.g., OVCAR-3, IC50: 4 µM) surpasses alkylphosphocholines like ET-18-OCH3 (IC50: 24 µM) .

Platelet-Activating Factor (PAF) Analogs

Example : 1-O-Alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (PAF) .

| Feature | Target Compound | PAF Analogs |

|---|---|---|

| 3-O-Substituent | Trityl | Phosphorylcholine |

| Bioactivity | No reported platelet activity | Potent platelet activation (EC50: ~10⁻¹⁰ M) |

| Structural Flexibility | Rigid (bulky trityl) | Flexible (short acetyl chain) |

Key Differences :

- PAF analogs rely on a short acetyl chain and phosphorylcholine for receptor binding, enabling nanomolar-level activity in platelet aggregation . The target compound’s trityl group likely prevents similar membrane interactions.

Alkylphosphocholines (ALPs)

Example : Hexadecylphosphocholine (Miltefosine) .

| Feature | Target Compound | Miltefosine |

|---|---|---|

| Polar Head Group | Trityl | Phosphocholine |

| Bioactivity | Intermediate | Broad antitumor and antiparasitic activity |

| Solubility | Highly lipophilic | Amphiphilic |

Key Differences :

Amino-Substituted Analogs

Example: (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol .

| Feature | Target Compound | Amino-Substituted Analog |

|---|---|---|

| 2-O-Substituent | Methyl | Amino group |

| Bioactivity | Intermediate | Enhanced cytotoxicity (unpublished) |

| Synthetic Role | Precursor for deprotection | Active metabolite |

Key Differences :

Structural-Activity Relationship (SAR) Insights

- Trityl Group : Primarily a protective group; its removal (e.g., via acid hydrolysis) is often required to generate bioactive derivatives .

- Hexadecyl Chain : Critical for membrane anchoring; longer chains (C16) improve lipid raft interaction in antitumor lipids .

- 2-O-Methyl Group : Reduces metabolic degradation compared to hydroxyl groups but may limit hydrogen-bonding interactions .

Biological Activity

(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol is a synthetic glycerol derivative characterized by a complex structure that includes a hexadecyl chain, a methoxy group, and a triphenylmethyl group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of cancer treatment and cellular processes.

- Molecular Formula : C39H56O3

- Molecular Weight : 572.88 g/mol

- CAS Number : 162870-36-2

The biological activity of this compound primarily involves its interaction with cellular membranes. Research indicates that this compound induces cell death through lysosomal membrane permeabilization, which leads to the release of hydrolases into the cytosol, thereby triggering apoptotic pathways .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Inhibitory Effects on Cancer Cells : A study demonstrated that this compound significantly inhibits the malignant properties of human prostate cancer cells. The compound was shown to reduce cell viability and induce apoptosis, suggesting its potential as an antitumor agent .

- Comparison with Other Compounds : This compound has been compared to other glycosylated ether lipids like edelfosine, which is known for its antitumor properties. The unique structural features of this compound contribute to its distinct biological activities, particularly in inducing lysosomal membrane permeabilization .

Applications in Research

The compound is utilized in various research applications:

Q & A

Q. How is (±)-1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol synthesized and characterized in academic settings?

Methodological Answer: The synthesis involves sequential etherification and glycosylation of the glycerol backbone. Key steps include:

- Etherification : Reaction of glycerol with hexadecyl bromide under basic conditions to introduce the 1-O-hexadecyl group.

- Methylation : Protection of the 2-OH group using methyl iodide in the presence of a base (e.g., NaH).

- Triphenylmethylation : Trityl chloride is used to protect the 3-OH group, ensuring regioselectivity .

Characterization employs: - NMR Spectroscopy : H and C NMR confirm substitution patterns and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity .

Q. What are the primary mechanisms of action of this compound in cancer cell lines?

Methodological Answer: The compound induces apoptosis-independent cell death via:

- Membrane Disruption : The amphiphilic structure integrates into lipid bilayers, altering membrane fluidity and triggering lysosomal permeability .

- Autophagosome Accumulation : Observed in epithelial cancer cells (e.g., MCF-7), though autophagy is not the primary death pathway .

- In Vitro Assays : Cytotoxicity is quantified via MTT assays, while flow cytometry detects apoptosis markers (e.g., Annexin V) to distinguish death mechanisms .

Advanced Research Questions

Q. How does stereochemical configuration (α/β anomers) influence biological activity across cell types?

Methodological Answer:

- Stereochemistry Impact : The α-anomer shows potent activity against leukemic cells, while β-anomers are effective in epithelial cancers (e.g., A549). This divergence is studied using:

- Contradictory Data : Leukemic cell resistance to β-anomers may arise from differential expression of glycosyltransferases or lipid transporters .

Q. How can researchers resolve contradictory results in cytotoxicity studies across cell lines?

Methodological Answer: Discrepancies (e.g., A549 susceptibility to thioglycolipids vs. resistance to ET18-OCH3) are addressed by:

- Cell Line Profiling : Transcriptomic analysis (RNA-seq) identifies expression variances in lipid metabolism genes (e.g., ACSL3, PLA2G4A).

- Lipidomics : LC-MS/MS quantifies membrane lipid composition, correlating with drug uptake efficiency .

- Cross-Validation : Replicating studies in isogenic cell lines with CRISPR-edited transporters (e.g., ABCB1) .

Q. What methodologies elucidate the autophagy-independent cell death mechanism?

Methodological Answer:

- Autophagy Markers : LC3-II/p62 Western blotting confirms autophagosome accumulation without lysosomal degradation.

- Genetic Knockdown : siRNA silencing of ATG5 or Beclin-1 demonstrates retained cytotoxicity, ruling out autophagy dependency .

- Metabolic Profiling : Seahorse assays reveal unaffected ATP levels, suggesting energy-independent death pathways .

Q. How do modifications to the glycerol backbone alter structure-activity relationships (SAR)?

Methodological Answer:

- Backbone Truncation : Removing the 2-O-methyl group reduces activity by 30%, indicating its role in membrane anchoring .

- Ether vs. Ester Linkages : Replacing the 1-O-hexadecyl ether with an ester group decreases potency 10-fold, highlighting the importance of alkyl chain stability .

- Computational Modeling : Density functional theory (DFT) calculates Gibbs free energy of membrane insertion, correlating with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.